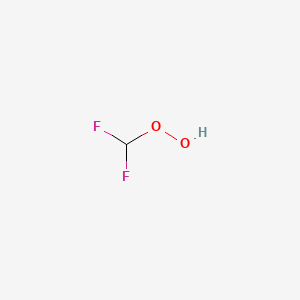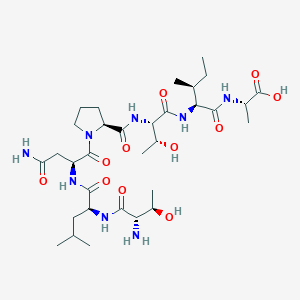![molecular formula C11H12N4 B12562260 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- CAS No. 198347-67-0](/img/structure/B12562260.png)
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the 1-position and an azo group (N=N) linking the 2-position of the imidazole ring to a 4-methylphenyl group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine (such as 4-methylphenylamine) is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form hydrazo or amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form active intermediates that can interact with biological macromolecules, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its activity.
Comparación Con Compuestos Similares
- 1H-Imidazole, 1-methyl-2-phenylazo-
- 1H-Imidazole, 1-methyl-2-(4-chlorophenyl)azo-
- 1H-Imidazole, 1-methyl-2-(4-nitrophenyl)azo-
Comparison: 1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
198347-67-0 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(1-methylimidazol-2-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H12N4/c1-9-3-5-10(6-4-9)13-14-11-12-7-8-15(11)2/h3-8H,1-2H3 |
Clave InChI |
STLSEJORWJPJGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


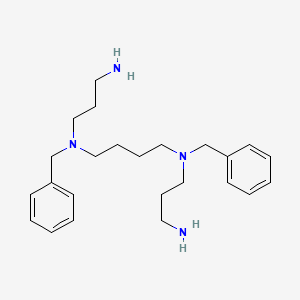
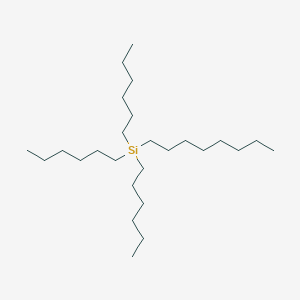
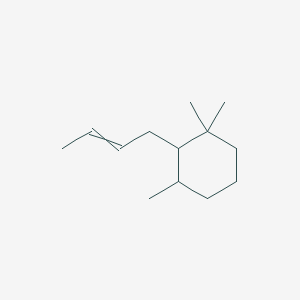
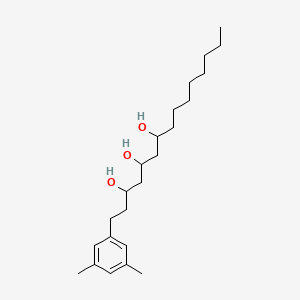
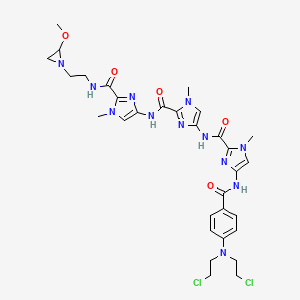
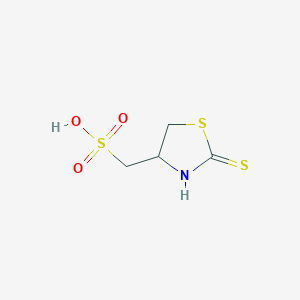
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
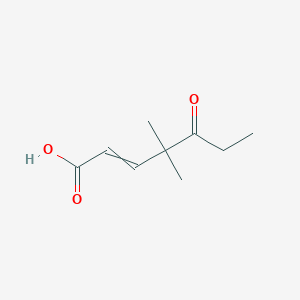

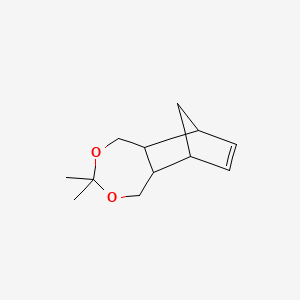
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)

